methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-6-carboxylate
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Overview
Description
methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with an amino-dichlorophenoxy group and a carboxylic acid methyl ester group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-6-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-amino-2,6-dichlorophenol, which is then reacted with quinoline derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of concentrated sulfuric acid and sodium nitrite under an ice bath .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that ensure high purity and yield. Methods such as continuous flow synthesis and automated batch reactors can be employed to produce the compound efficiently. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in glacial acetic acid.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The amino and chloro groups on the phenoxy ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium nitrite in sulfuric acid under an ice bath.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted phenoxy-quinoline derivatives.
Scientific Research Applications
methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6-dichloropyridine: Shares the amino-dichloro substitution pattern but has a pyridine core instead of quinoline.
6-(4-Amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one: Similar phenoxy substitution but with a pyridazinone core.
Uniqueness
methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-6-carboxylate is unique due to its quinoline core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H12Cl2N2O3 |
---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-6-carboxylate |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-23-17(22)9-2-3-15-10(4-9)5-12(8-21-15)24-16-13(18)6-11(20)7-14(16)19/h2-8H,20H2,1H3 |
InChI Key |
WNLRCUMSWNCWFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2C=C1)OC3=C(C=C(C=C3Cl)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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